molecular formula C21H26O2 B195243 Unii-59lxr6H1IT CAS No. 1260525-53-8

Unii-59lxr6H1IT

Katalognummer B195243
CAS-Nummer: 1260525-53-8
Molekulargewicht: 310.4 g/mol
InChI-Schlüssel: PIGNQOCLJHWTGZ-JWWGGVBKSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

“Unii-59lxr6H1IT” is a unique, non-proprietary, free, unambiguous, nonsemantic, alphanumeric identifier based on a substance’s molecular structure and/or descriptive information . It is also known as 13-ETHYL-17-HYDROXY-18,19-DINORPREGNA-4,8(14)-DIEN-20-YN-3-ONE .


Molecular Structure Analysis

The molecular formula of “Unii-59lxr6H1IT” is C21H26O2 . The InChIKey, which is a unique identifier for chemical substances, is PIGNQOCLJHWTGZ-JWWGGVBKSA-N . The compound has a molecular weight of 310.4 g/mol .


Physical And Chemical Properties Analysis

The physical and chemical properties of “Unii-59lxr6H1IT” include a molecular weight of 310.4 g/mol, an XLogP3-AA of 1.9, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 2 .

Wissenschaftliche Forschungsanwendungen

1. Investigation of Antipsychotic Effects

SCH 39166, a selective D1 dopamine receptor antagonist, was developed for the treatment of schizophrenic patients. A study conducted on acutely ill schizophrenic patients did not support the prediction that selective D1 dopamine receptor antagonism would produce antipsychotic effects in schizophrenia (Karlsson et al., 1995).

2. Pharmacogenetics Research

The NIH Pharmacogenetics Research Network (PGRN) focuses on correlating drug response with genetic variation. This includes the study of drugs used to treat specific medical disorders and the research of specific groups of proteins that interact with drugs (Giacomini et al., 2007).

3. Oncolytic Poxvirus in Cancer Therapy

The use of JX-594, a targeted oncolytic poxvirus, in patients with refractory primary or metastatic liver cancer was evaluated. This study demonstrated the potential of using oncolytic viruses as a therapeutic option in cancer treatment (Park et al., 2008).

4. Drug Discovery and Development

The advancements in drug research, guided by pharmacology and clinical sciences, contribute significantly to medicine. Molecular biology and genomic sciences play a crucial role in this development, enriching therapeutic strategies (Drews, 2000).

5. Pharmacokinetics in Cancer Treatment

The study of AMG 595, an anti-EGFRvIII antibody-drug conjugate, assessed its safety, tolerability, and pharmacokinetics in GBM. This research contributes to understanding the application of targeted therapies in treating specific cancer mutations (Rosenthal et al., 2019).

6. Mitochondrial Targeting in Cancer Therapy

The study of mitochondrial complex II as a target for anti-cancer drugs revealed that mitochondrial targeting of Vitamin E Succinate enhances its pro-apoptotic and anti-cancer activity (Dong et al., 2010).

Zukünftige Richtungen

While specific future directions for “Unii-59lxr6H1IT” are not available, it’s important to note that the field of chemistry is continually evolving. New technologies and methodologies are being developed that could potentially impact the study and application of chemical compounds like “Unii-59lxr6H1IT” in the future .

Eigenschaften

IUPAC Name

(9R,10R,13S,17R)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,9,10,11,12,15,16-decahydrocyclopenta[a]phenanthren-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O2/c1-3-20-11-9-17-16-8-6-15(22)13-14(16)5-7-18(17)19(20)10-12-21(20,23)4-2/h2,13,16-17,23H,3,5-12H2,1H3/t16-,17+,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGNQOCLJHWTGZ-JWWGGVBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC12CCC3C4CCC(=O)C=C4CCC3=C1CCC2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@]12CC[C@@H]3[C@H]4CCC(=O)C=C4CCC3=C1CC[C@]2(C#C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

59Lxr6H1IT

CAS RN

1260525-53-8
Record name 13-Ethyl-17-hydroxy-18,19-dinorpregna-4,8(14)-dien-20-yn-3-one, (17alpha)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1260525538
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 13-ETHYL-17-HYDROXY-18,19-DINORPREGNA-4,8(14)-DIEN-20-YN-3-ONE, (17.ALPHA.)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/59LXR6H1IT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Unii-59lxr6H1IT
Reactant of Route 2
Unii-59lxr6H1IT
Reactant of Route 3
Unii-59lxr6H1IT
Reactant of Route 4
Unii-59lxr6H1IT
Reactant of Route 5
Unii-59lxr6H1IT
Reactant of Route 6
Reactant of Route 6
Unii-59lxr6H1IT

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.